molecular formula C7H9NO B061932 1,2,5,8-Tetrahydropyrrolizin-3-one CAS No. 163106-46-5

1,2,5,8-Tetrahydropyrrolizin-3-one

Cat. No. B061932
M. Wt: 123.15 g/mol
InChI Key: XHOLYJWPGYIDMB-UHFFFAOYSA-N
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Description

1,2,5,8-Tetrahydropyrrolizin-3-one is a chemical compound with the molecular formula C7H9NO . It is also known by other names such as 1,2,5,7a-tetrahydro-3H-pyrrolizin-3-one and 2,4,5,8-tetrahydro-1H-pyrrolizin-3-one .


Synthesis Analysis

The synthesis of 1,2,5,8-Tetrahydropyrrolizin-3-one has been reported in the Journal of the American Chemical Society and Tetrahedron Letters . The reaction of pyrrolizin-3-one with dry hydrogen chloride gives the 1-chloro-1,2-dihydro derivative by electrophilic addition .


Molecular Structure Analysis

The molecular structure of 1,2,5,8-Tetrahydropyrrolizin-3-one is represented by the InChIKey: XHOLYJWPGYIDMB-UHFFFAOYAW . More detailed structural analysis would require specific experimental data or computational modeling .


Chemical Reactions Analysis

Pyrrolizin-3-one can undergo various reactions. For instance, it can react with dry hydrogen chloride to give a 1-chloro-1,2-dihydro derivative by electrophilic addition . The halogen of this derivative can be readily displaced by O-nucleophiles .

Safety And Hazards

The safety data sheet for 1,2,5,8-Tetrahydropyrrolizin-3-one indicates that it is intended only for research and development use by, or directly under the supervision of, a technically qualified individual . More specific safety and hazard information would require further investigation .

properties

IUPAC Name

1,2,5,8-tetrahydropyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOLYJWPGYIDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7A-dihydro-1H-pyrrolizin-3(2H)-one

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